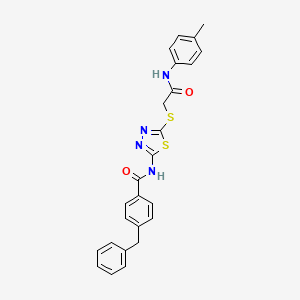

4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a thioether-linked side chain at position 3. This compound belongs to a class of thiadiazole derivatives widely investigated for their anticancer, antimicrobial, and enzyme-inhibitory properties . Its synthesis typically involves cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by functionalization with ethyl cyanoacetate or other active methylene compounds .

Properties

IUPAC Name |

4-benzyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S2/c1-17-7-13-21(14-8-17)26-22(30)16-32-25-29-28-24(33-25)27-23(31)20-11-9-19(10-12-20)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXVOKFOLMFBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Molecular Characteristics

- Molecular Formula : C19H16N4O2S2

- Molecular Weight : 428.5 g/mol

- Structural Features : The compound contains a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen in the heterocyclic structure enhances its interaction with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Benzyl Group | Aromatic ring enhancing lipophilicity |

| Thiadiazole Ring | Active site for biological interactions |

| p-Tolylaminoethyl Group | Potential for hydrogen bonding and reactivity |

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Notable inhibition against fungal strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents . The ability to inhibit tumor growth is attributed to their interaction with DNA and disruption of cellular processes.

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Screening

In a study focusing on the antimicrobial screening of thiadiazole derivatives, it was found that compounds similar to This compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested using standardized protocols, revealing MIC values that suggest strong potential for therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity Assessment

Another research effort evaluated the anticancer properties of various thiadiazole derivatives, including those structurally related to our compound of interest. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values lower than many existing chemotherapeutics. The study emphasized the need for further exploration into the mechanisms by which these compounds induce apoptosis in cancer cells .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives are known for their anticancer potential. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

-

A study evaluated the cytotoxicity of various thiadiazole derivatives against human colorectal carcinoma cell lines (HCT116), with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Compound Cell Line IC50 Value (µM) Mechanism N9 HCT116 5.85 Apoptosis induction N18 HCT116 4.53 Apoptosis induction - Another study focused on a series of thiadiazole derivatives that showed significant activity against A431 skin cancer cells, indicating their potential as effective anticancer agents .

Antimicrobial Applications

The antimicrobial properties of thiadiazole compounds are also well-documented, with studies highlighting their effectiveness against a range of bacterial and fungal pathogens.

Case Studies

-

A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) 8d Staphylococcus aureus 32 µg/mL 8e Escherichia coli 64 µg/mL - In vitro studies demonstrated that certain derivatives exhibited antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are heavily influenced by substituents on the core ring. Below is a comparison of key structural analogues:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The p-tolyl group in the target compound likely enhances membrane permeability compared to nitro-substituted analogues (e.g., ).

- Hybrid Structures : Compounds like 6e (oxadiazole-thiadiazole hybrids) exhibit broader antifungal activity due to dual heterocyclic motifs .

- Side Chain Flexibility : Thiophene or furan substituents (e.g., 7d) may improve binding to hydrophobic enzyme pockets in anticancer targets .

Physicochemical Properties

Insights :

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and its intermediates?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or alkylation of thiol-containing intermediates. For example, alkylation with 4-nitrobenzyl chloride under reflux conditions yields thiadiazole derivatives (82% yield) .

- Step 2 : Introduction of the benzamide group through condensation reactions. Acyl chlorides (e.g., benzoyl chloride) react with amine-functionalized thiadiazoles in pyridine or DMF, followed by purification via chromatography .

- Step 3 : Functionalization of the side chain. For instance, coupling 2-(p-tolylamino)ethylthio groups to the thiadiazole ring using anhydrous potassium carbonate in acetone under reflux .

Q. Key Characterization Tools :

- Purity Check : TLC (Rf values) and melting point analysis .

- Structural Confirmation : H NMR (400 MHz, DMSO-d6), IR (KBr pellet), and mass spectrometry (EI, 70 eV) .

Q. What spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?

Methodological Answer: A combination of techniques ensures structural fidelity:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.75–8.30 ppm, NH at δ 7.28 ppm) . C NMR and 2D experiments (COSY, HSQC) resolve complex substituent interactions.

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1700 cm) and thiadiazole ring vibrations (~650–750 cm) .

- Mass Spectrometry : High-resolution MS (e.g., Waters Micro Mass ZQ 2000) verifies molecular ion peaks (e.g., m/z 269 [M+1] for intermediates) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Q. Table 1: Representative Analytical Data

| Technique | Key Parameters/Peaks | Reference |

|---|---|---|

| H NMR | δ 7.75–8.30 (aromatic), δ 4.83 (CH) | |

| IR (KBr) | 1650 cm (C=O) | |

| MS (EI) | m/z 269 [M+1] |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 10–15% compared to conventional heating .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetone minimizes side reactions during alkylation .

- Catalyst Use : Anhydrous potassium carbonate or triethylamine accelerates nucleophilic substitution reactions (e.g., thiol-alkylation) .

- Temperature Control : Reflux at 80–90°C balances reactivity and decomposition risks for thermally sensitive intermediates .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR peaks) require:

- 2D NMR Experiments : HSQC and HMBC correlate ambiguous protons with carbon environments, distinguishing regioisomers .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., R factor = 0.050) confirms bond lengths and angles, resolving disputes over tautomeric forms .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict H NMR shifts and compare them with experimental data to identify misassignments .

Case Study : In one study, a non-classical C–H⋯O hydrogen bond (2.48 Å) detected via X-ray crystallography clarified packing discrepancies in IR and NMR data .

Q. What strategies are recommended for evaluating the compound’s biological activity in academic research?

Methodological Answer:

- In Vitro Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC values), with positive controls (e.g., doxorubicin) .

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Mechanistic Studies :

Note : Use PBS (pH 7.4) to maintain physiological conditions during bioassays, as pH affects thiadiazole reactivity .

Q. How can molecular docking studies guide the design of derivatives with enhanced activity?

Methodological Answer:

- Target Selection : Prioritize proteins with known roles in disease pathways (e.g., EGFR for anticancer activity) .

- Docking Workflow :

- Protein Preparation : Retrieve PDB structures (e.g., 1M17 for EGFR), remove water, add hydrogens.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

- Grid Box Setup : Focus on active sites (e.g., ATP-binding pocket for kinases).

- Post-Docking Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.